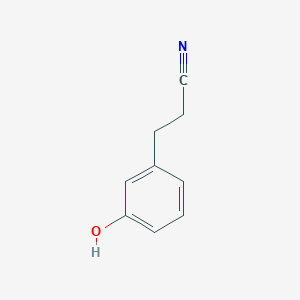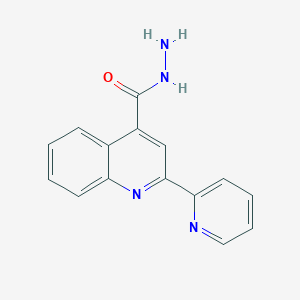
2-吡啶-2-基喹啉-4-碳酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridin-2-ylquinoline-4-carbohydrazide is a heterocyclic compound with the molecular formula C15H12N4O and a molecular weight of 264.28 g/mol . This compound is characterized by the presence of both pyridine and quinoline rings, which are fused together, and a carbohydrazide functional group attached to the quinoline ring. The unique structure of 2-Pyridin-2-ylquinoline-4-carbohydrazide makes it an interesting subject for research in various scientific fields.
科学研究应用
2-Pyridin-2-ylquinoline-4-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-ylquinoline-4-carbohydrazide typically involves the condensation of 2-pyridinecarboxaldehyde with 2-aminobenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridin-2-ylquinoline-4-carbohydrazide may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
2-Pyridin-2-ylquinoline-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of 2-Pyridin-2-ylquinoline-4-carbohydrazide.
Substitution: Compounds with substituted functional groups replacing the carbohydrazide group.
作用机制
The mechanism of action of 2-Pyridin-2-ylquinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets involved can vary depending on the specific application and context.
相似化合物的比较
2-Pyridin-2-ylquinoline-4-carbohydrazide can be compared with other similar compounds, such as:
2-Pyridin-2-ylquinoline-4-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide group.
2-Pyridin-2-ylquinoline-4-carboxylic acid: Contains a carboxylic acid group instead of a carbohydrazide group.
2-Pyridin-2-ylquinoline-4-carboxaldehyde: Features a carboxaldehyde group in place of the carbohydrazide group.
The uniqueness of 2-Pyridin-2-ylquinoline-4-carbohydrazide lies in its specific functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
2-pyridin-2-ylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-19-15(20)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12/h1-9H,16H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPOWUMRPBEPNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365829 |
Source


|
| Record name | 2-pyridin-2-ylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5109-96-6 |
Source


|
| Record name | 2-pyridin-2-ylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
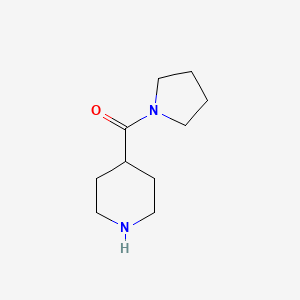
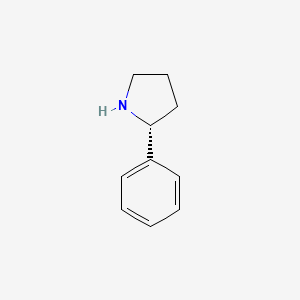
![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)
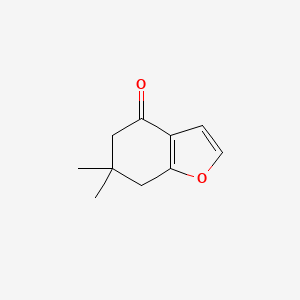


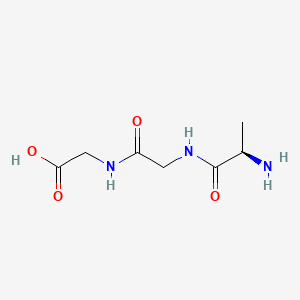
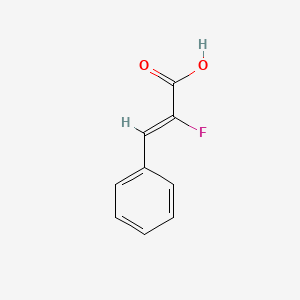
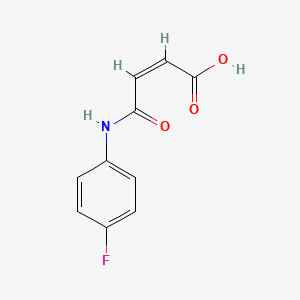
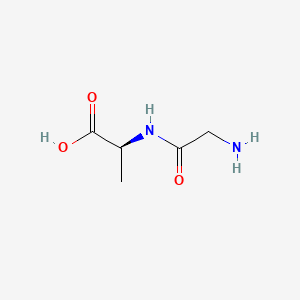
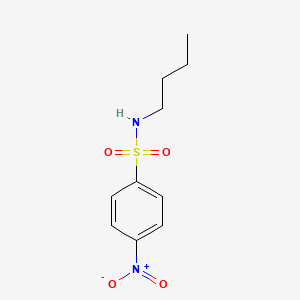
![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)

